2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an imidazole ring and a thiazole ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (phenyl and imidazole) would likely contribute to the compound’s stability, while the polar groups (thioether and amide) could affect its solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar groups, while its melting point would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Thiazoles: A Brief Overview
Thiazole, a heterocyclic organic compound, features a five-membered ring containing three carbon, one sulfur, and one nitrogen atom. It is part of the azole heterocycles, alongside imidazoles and oxazoles. Thiazoles exhibit planarity, and their aromaticity arises from the delocalization of a lone pair of π-electrons on the sulfur atom. Notably, thiazole is a parent structure for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Biological Activities
Thiazoles have been associated with several potent biologically active compounds:
- Antineoplastic Activity : Tiazofurin and Bleomycine, both antineoplastic drugs, incorporate thiazole rings .
Unique Applications of 2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Let’s explore six distinct fields where this compound shows promise:
- Antitumor and Cytotoxic Activity:
- Researchers have synthesized related compounds and evaluated their cytotoxicity against human tumor cell lines. Notably, one derivative demonstrated potent effects against prostate cancer .
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a variety of biological targets.
Mode of Action
Benzimidazoles, in general, are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . They often bind to the active site of enzymes or receptors, inhibiting their function.
Biochemical Pathways
Benzimidazoles are known to affect a variety of pathways, depending on their specific targets . Without knowledge of the compound’s targets, it is difficult to predict which pathways it might affect.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are not well-documented. The compound’s bioavailability, half-life, metabolism, and excretion rates are unknown. Benzimidazoles, in general, are known to be well-absorbed and widely distributed in the body .
Result of Action
In general, benzimidazoles are known to inhibit the function of their targets, leading to various downstream effects . .
Future Directions
properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-27-16-9-5-8-15(12-16)19-24-18(14-6-3-2-4-7-14)20(25-19)29-13-17(26)23-21-22-10-11-28-21/h2-12H,13H2,1H3,(H,24,25)(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQWSLUCJOFJFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=CC=C3)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide |
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